2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid

Atropisomerism Dynamic Stereochemistry Thiomorpholine

Supply Pain Point: Researchers requiring the ortho-methoxy isomer for conformationally dynamic heterocyclic libraries face mis-shipment of the functionally distinct para-substituted analog (CAS 338409-65-7). Solution: Our 2-methoxyphenyl carbamoyl precursor is specifically validated for N-aryl-thiomorpholine-3,5-dione synthesis. • Enables atropisomer probe design with tunable 8.1 kcal/mol rotational barrier (room-temperature conformational averaging). • Documented 78% synthetic yield ensures sufficient material throughput for parallel library synthesis. • Baseline IC₅₀ reference point (28 μM) for deprioritizing inactive analogs early.

Molecular Formula C11H13NO4S
Molecular Weight 255.29 g/mol
CAS No. 436087-36-4
Cat. No. B12567881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid
CAS436087-36-4
Molecular FormulaC11H13NO4S
Molecular Weight255.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CSCC(=O)O
InChIInChI=1S/C11H13NO4S/c1-16-9-5-3-2-4-8(9)12-10(13)6-17-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
InChIKeyGGANURIIYNEXHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Core Procurement Parameters


2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid (CAS 436087-36-4) is an organic compound with the molecular formula C₁₁H₁₃NO₄S and a molecular weight of 255.29 g/mol . Its IUPAC name is 2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylacetic acid, and it is classified as a phenol ether derivative containing a carbamoyl, sulfanyl, and acetic acid functional group . The compound is structurally distinguished by the presence of a 2-methoxyphenyl substituent, which places the methoxy group in the ortho position relative to the carbamoyl linkage. This specific arrangement creates a distinct steric and electronic environment around the nitrogen atom that is absent in its para-substituted isomer (CAS 338409-65-7), forming the foundational basis for its differentiated behavior in synthetic and biological applications .

Why In-Class Analogs Cannot Simply Replace This Compound


Direct substitution of 2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid with its closest isomer—the 4-methoxy variant (CAS 338409-65-7)—is not functionally equivalent. The ortho-methoxy substitution pattern introduces restricted rotation around the N-aryl bond, a phenomenon not observed in the para-substituted analog . This atropisomerism directly affects the compound's conformational population and its potential interaction with biological targets or its behavior as a synthetic intermediate. Furthermore, compounds bearing the 2-methoxyphenyl motif have been explicitly utilized as precursors in the synthesis of pharmacologically relevant N-aryl-thiomorpholine-3,5-dione derivatives, a role that cannot be reliably fulfilled by the para isomer or other simple aryl variants . Selection therefore requires strict confirmation of substitution geometry.

Quantitative Evidence for Compound Selection


Ortho-Substituent Effect on Atropisomerism: Rotational Barrier Comparison

The ortho-methoxy substitution pattern on the N-aryl ring of thiomorpholine-3,5-dione derivatives, which are derived from the target compound, results in a quantifiably lower rotational energy barrier compared to other ortho-substituted analogs. In the N-(2-methoxyphenyl) derivative (Compound 31), the energy barrier for rotation around the N-aryl bond is calculated to be 8.1 kcal/mol . This is significantly lower than the barrier for the 2,4-difluoro derivative (Compound 36, 13.6 kcal/mol theoretical; 19.7 kcal/mol experimental) . This differential barrier stems directly from the electronic and steric profile of the 2-methoxyphenyl group, which is pre-installed in the target acetic acid precursor.

Atropisomerism Dynamic Stereochemistry Thiomorpholine

Precursor Utility in Thiomorpholine-3,5-dione Synthesis

When employed as a precursor for N-aryl-thiomorpholine-3,5-dione synthesis via reaction with 3,3'-thiodipropionic acid, the 2-methoxyphenyl derivative (Compound 31) delivers a synthesis yield of 78% . This is competitive with the yield for the 2,5-dimethylphenyl derivative (59%) and the para-nitro derivative (72%), but notably lower than the top-performing 2,4-dichloro derivative (97%) . The yield is sufficiently high for research-scale production, and the methoxy group offers a distinct electronic profile compared to simple alkyl or halogen substituents, which is critical for tuning biological activity in downstream screening libraries.

Medicinal Chemistry Thiomorpholine Synthetic Yield

Biological Activity Annotation from Screening Data

A reported IC₅₀ value of 28 μM has been annotated for this compound in a biological screening context [1]. While the specific target and assay conditions are not fully detailed in the public annotation, this value provides a quantitative benchmark for potency assessment. In contrast, many related sulfanylacetic acid derivatives lack any publicly reported IC₅₀ data, making this compound one of the few in its class with a characterized activity threshold . The 28 μM value falls within a range considered moderate for fragment-based or hit-identification campaigns, and establishes a defined starting point for structure-activity relationship (SAR) studies.

Drug Discovery IC50 Biological Activity

Procurement-Relevant Application Scenarios


Atropisomerically Active N-Aryl-Thiomorpholine-3,5-dione Libraries

Researchers building conformationally dynamic heterocyclic libraries should select the 2-methoxyphenyl carbamoyl precursor specifically for its ability to generate N-aryl-thiomorpholine-3,5-dione products with well-characterized rotational barriers (8.1 kcal/mol) . This property enables the design of atropisomer probes where conformational interconversion rates are tunable by the ortho-substituent, a feature not accessible via para-substituted analogs. The documented 78% synthetic yield ensures sufficient material throughput for parallel library synthesis.

SAR Hit-to-Lead Optimization with Defined Baseline Potency

Medicinal chemistry programs requiring a starting fragment with an established IC₅₀ threshold can utilize this compound as a reference point (28 μM) . While moderate in absolute potency, this value provides a critical decision gate: analogs yielding no improvement over this baseline can be deprioritized early. Competing sulfanylacetic acid fragments lacking any published activity data require full de novo profiling, significantly increasing the resource investment before a lead series can be identified.

Ortho-Substitution-Dependent Conformational Probe

Investigators studying the role of restricted N-aryl rotation in target engagement should procure the 2-methoxyphenyl variant specifically because it offers the lowest rotational barrier (8.1 kcal/mol) among the ortho-substituted imide series, allowing room-temperature conformational averaging . This contrasts with the 2,4-dichloro (17.1 kcal/mol) and 2,4-difluoro (19.7 kcal/mol) analogs, which exist as stable atropisomers under physiological conditions and require separation of diastereomers prior to biological testing.

Differentiated Intermediate for Proprietary Drug Discovery

Commercial and academic procurement teams seeking to build patentable chemical space around the thiomorpholine-3,5-dione scaffold should select the 2-methoxyphenyl precursor over the more common 4-methoxy isomer. The ortho-substitution pattern, by introducing atropisomerism and a distinct electronic environment at the carbamoyl nitrogen, increases the likelihood of novel biological target interactions and strengthens intellectual property positioning .

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